![molecular formula C27H25Cl2N5O4S B10774558 2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-](/img/structure/B10774558.png)
2-Quinoxalineacetamide, 1-[(3,4-dichlorophenyl)sulfonyl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]-1,2,3,4-tetrahydro-3-oxo-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID12812482C11” is a synthetic organic molecule known for its significant biological activity. It is classified under the ligand category and has been studied extensively for its potential therapeutic applications. The compound’s structure includes a 3,4-dichlorophenyl group, a sulfonyl group, and a dihydroquinoxalin-2-yl moiety, making it a complex and intriguing molecule for researchers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “PMID12812482C11” involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl groupThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of “PMID12812482C11” is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and safety. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: „PMID12812482C11“ unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die in dem Molekül vorhandenen funktionellen Gruppen verändern und zur Bildung neuer Verbindungen führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Die Bedingungen für Substitutionsreaktionen umfassen oft die Verwendung von Halogenierungsmitteln und Nukleophilen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, variieren je nach den spezifischen Bedingungen und verwendeten Reagenzien. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
„PMID12812482C11“ hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden verwendet.
Biologie: Die Verbindung wird auf ihr Potenzial als biochemische Sonde zur Untersuchung zellulärer Prozesse untersucht.
Medizin: Die Forschung konzentriert sich auf ihr therapeutisches Potenzial, insbesondere bei der gezielten Ansteuerung spezifischer Rezeptoren oder Enzyme, die an Krankheitspfaden beteiligt sind.
5. Wirkmechanismus
Der Wirkmechanismus von „PMID12812482C11“ beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die Verbindung bindet an diese Zielstrukturen, moduliert ihre Aktivität und löst nachgeschaltete Signalwege aus. Diese Wechselwirkung kann zu verschiedenen biologischen Effekten führen, darunter Veränderungen der Genexpression, Proteinktivität und des Zellverhaltens .
Ähnliche Verbindungen:
- Verbindung A: Ähnlich in der Struktur, aber es fehlt die Sulfonylgruppe.
- Verbindung B: Enthält einen anderen aromatischen Ring, aber teilt den Dihydrochinoxalin-2-yl-Rest.
- Verbindung C: Hat eine ähnliche Gesamtstruktur, aber unterschiedliche Substituenten am aromatischen Ring .
Einzigartigkeit: „PMID12812482C11“ sticht durch seine spezifische Kombination von funktionellen Gruppen hervor, die einzigartige chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, mit mehreren molekularen Zielstrukturen zu interagieren und verschiedene chemische Reaktionen zu durchlaufen, macht sie zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen .
Wirkmechanismus
The mechanism of action of “PMID12812482C11” involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein activity, and cellular behavior .
Vergleich Mit ähnlichen Verbindungen
- Compound A: Similar in structure but lacks the sulfonyl group.
- Compound B: Contains a different aromatic ring but shares the dihydroquinoxalin-2-yl moiety.
- Compound C: Has a similar overall structure but different substituents on the aromatic ring .
Uniqueness: “PMID12812482C11” stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C27H25Cl2N5O4S |
|---|---|
Molekulargewicht |
586.5 g/mol |
IUPAC-Name |
2-[(2R)-1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C27H25Cl2N5O4S/c28-20-10-9-19(15-21(20)29)39(37,38)34-23-4-2-1-3-22(23)33-27(36)24(34)16-25(35)30-12-11-17-5-7-18(8-6-17)26-31-13-14-32-26/h1-10,15,24H,11-14,16H2,(H,30,35)(H,31,32)(H,33,36)/t24-/m1/s1 |
InChI-Schlüssel |
HYJYRDCPGUEYND-XMMPIXPASA-N |
Isomerische SMILES |
C1CN=C(N1)C2=CC=C(C=C2)CCNC(=O)C[C@@H]3C(=O)NC4=CC=CC=C4N3S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1CN=C(N1)C2=CC=C(C=C2)CCNC(=O)CC3C(=O)NC4=CC=CC=C4N3S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)
![(1R,3R,6R,8S,9S,10S,11R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774497.png)
![2-[[2-amino-3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]amino]-4-methylcyclohexene-1-carboxylic acid](/img/structure/B10774499.png)
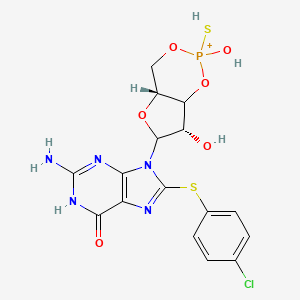
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)
![Lys[Z(NO2)]-Lys[Z(NO2)]](/img/structure/B10774504.png)
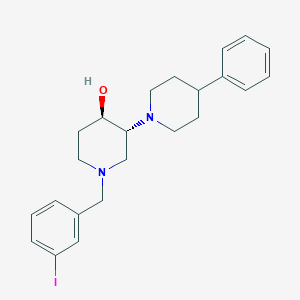
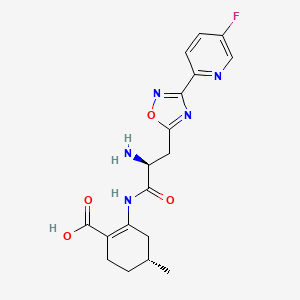
![(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
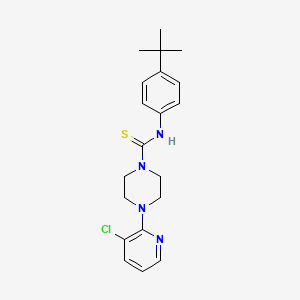
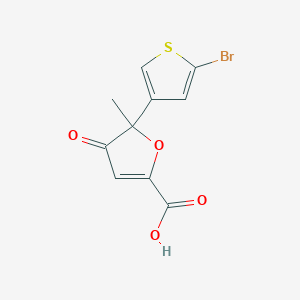
![6-[3-(Carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10774535.png)
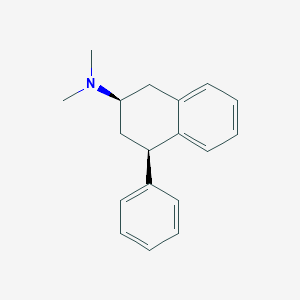
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
